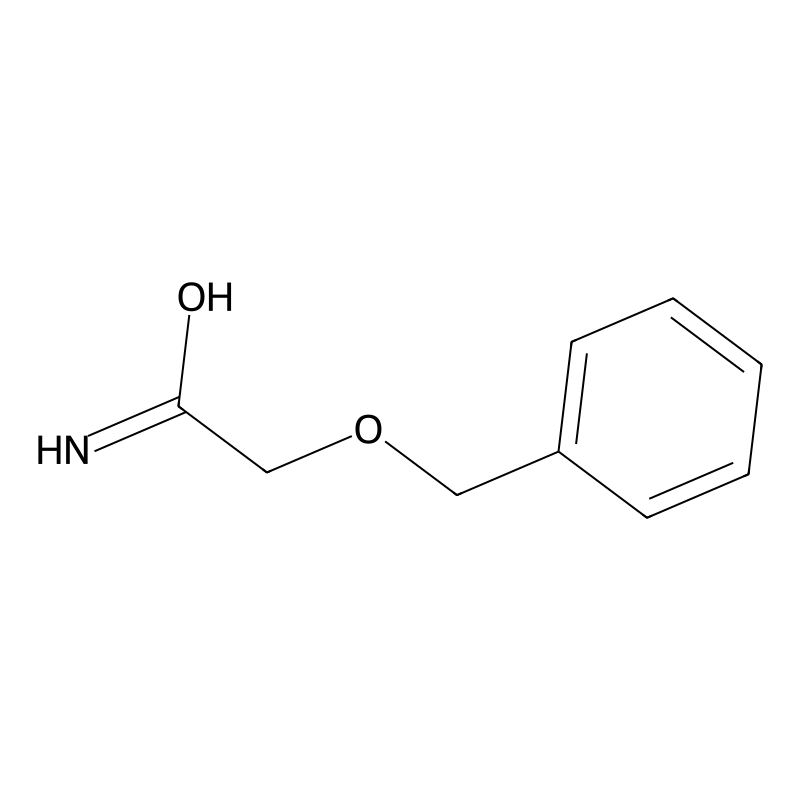2-(Benzyloxy)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Chemical Structure and Functional Groups: 2-(Benzyloxy)acetamide possesses an amide bond (C-O-N) and a benzyloxy group (CH2-O-C6H5). Amide bonds are prevalent in biological molecules like proteins and can participate in hydrogen bonding, while benzyloxy groups can serve as protecting groups in organic synthesis [].
Here are some areas where 2-(Benzyloxy)acetamide might be relevant in scientific research, based on its chemical structure:
Organic Synthesis
As mentioned earlier, the presence of the amide bond and benzyloxy group suggests 2-(Benzyloxy)acetamide could be a useful intermediate or precursor in the synthesis of more complex molecules. The benzyloxy group can be selectively removed under specific conditions to unveil a hydroxyl group, potentially leading to various target molecules [].
Medicinal Chemistry
The amide functionality is a common pharmacophore (a structural feature required for biological activity) in many drugs. While there's no evidence of direct use of 2-(Benzyloxy)acetamide as a drug, researchers might explore its derivatives as potential drug candidates due to the presence of the amide bond [].
2-(Benzyloxy)acetamide is a chemical compound with the molecular formula C₉H₁₁NO₂. It features an acetamide functional group attached to a benzyloxy moiety. The compound is characterized by its structural formula, which consists of a benzene ring bonded to an ether group and an acetamide group. It is classified as a potentially bioactive molecule due to its structural properties that may influence biological interactions .
The chemical reactivity of 2-(benzyloxy)acetamide includes various transformations typical of amides and ethers. Common reactions involve:
- Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under certain conditions.
- Hydrolysis: In the presence of water and acid or base, the amide bond can undergo hydrolysis to yield benzoic acid and ammonia.
- Acylation Reactions: The acetamide portion can participate in acylation reactions, forming more complex derivatives .
Research has indicated that 2-(benzyloxy)acetamide may exhibit various biological activities. Some studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. Additionally, its structural features allow it to interact with biological targets, which could lead to therapeutic applications .
Several methods have been developed for synthesizing 2-(benzyloxy)acetamide:
- Direct Acylation: This involves the reaction of benzyloxyacetic acid with ammonia or amines under controlled conditions.
- Esterification followed by Amidation: The synthesis can also be achieved by first forming a benzyloxy ester and then converting it into the amide using ammonia or amine reagents.
- Coupling Reactions: Utilizing coupling agents like HATU or EDC in the presence of appropriate bases can facilitate the formation of the amide bond from benzyloxy derivatives .
2-(Benzyloxy)acetamide has potential applications in:
- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or pain management.
- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.
- Research Tools: Its unique structure makes it useful for studying chemical reactivity and biological interactions .
Interaction studies involving 2-(benzyloxy)acetamide have focused on its binding affinity to various biological receptors. Preliminary findings suggest that it may interact with specific enzymes or receptors related to pain and inflammation pathways. Further studies are warranted to elucidate its mechanism of action and potential therapeutic targets .
Several compounds share structural similarities with 2-(benzyloxy)acetamide. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Methoxy)acetamide | Methoxy group instead of benzyloxy | Potentially different solubility and reactivity |
| N-Benzyloxyacetamide | Similar structure without the acetamido | May exhibit different biological activity |
| 4-(Benzyloxy)phenylacetamide | Additional phenyl group | Enhanced potential for interaction with targets |
2-(Benzyloxy)acetamide stands out due to its unique combination of the benzyloxy group and the acetamido functionality, which may contribute to distinct pharmacological properties compared to these similar compounds.








